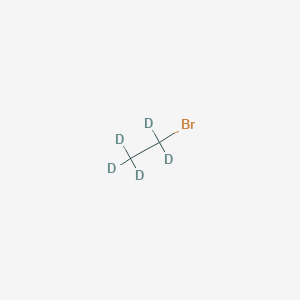

Bromoethane-(2H5)

Übersicht

Beschreibung

Bromoethane, also known as ethyl bromide, is a chemical compound used in various organic synthesis processes. Its deuterated form, Bromoethane-(2H5), indicates that it has been labeled with deuterium, a heavier isotope of hydrogen, which is often used in chemical research to study reaction mechanisms and pathways due to its unique physical and chemical properties compared to hydrogen.

Synthesis Analysis

The synthesis of fully deuterated ethane, propane, and bromoethane, including [2H5]bromoethane, involves routes that include the reduction of propyne and acetaldehyde derivatives. For bromoethane, this process is significant as it allows for the preparation of isotopically labeled compounds for further chemical and physical studies (Patterson, 1966).

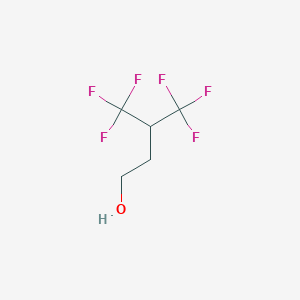

Molecular Structure Analysis

Investigations into the molecular structure of related haloethanols, such as 2-bromoethanol, have shown that the lowest energy form allows close approaches of hydrogen and halogen, indicating a preference for certain molecular conformations. This research contributes to understanding the structural dynamics and preferences of bromoethane derivatives (Azrak & Wilson, 1970).

Chemical Reactions and Properties

Bromoethane-(2H5) participates in various chemical reactions, including its use as a precursor in the synthesis of more complex molecules. The preparation of 1-bromo-3,3-bis(2-bromoethyl)alkanes from bromoethane demonstrates its versatility as a building block in organic synthesis (Bairamov, Douglass, & Kaszyński, 1998).

Physical Properties Analysis

The physical properties of bromoethane and its deuterated forms, such as density and viscosity, are crucial for their application in various chemical research fields. The physical properties of [2H5]bromoethane have been documented, providing valuable data for scientists working with this compound (Patterson, 1966).

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Bromoethane-(2H5) serves as a key reagent in organic synthesis, facilitating the creation of complex molecules through reactions such as catalysis and halogenation. For instance, it's utilized in the KHSO4-catalyzed synthesis of dibenzenes and benzenes under solvent-free conditions, highlighting an eco-friendly approach to chemical synthesis (Joshi, Suresh, & Adimurthy, 2013). This process demonstrates its utility in generating compounds of interest without the need for transition-metal catalysts or solvents, emphasizing the move towards greener chemical processes.

Kinetic Studies

In the realm of atmospheric chemistry and physical chemistry, bromoethane-(2H5) is instrumental in kinetic studies . Research on its reaction with chlorine atoms in the gas phase provides valuable insights into its reactivity and potential environmental impacts. Such studies are essential for understanding the fate of bromoethane in the atmosphere and its role in atmospheric chemistry processes (Sarzyński et al., 2011).

Atmospheric Chemistry

The dissociation characteristics of bromoethane under external electric fields have been explored to assess its environmental impact, especially concerning the ozone layer. Studies using density functional theory (DFT) calculations reveal how external electric fields influence the molecular structure and reactivity of bromoethane, shedding light on potential degradation pathways that could mitigate its ozone-depleting effects (Jin et al., 2019).

Thermal Decomposition

Research into the thermal decomposition of bromoethane provides insights into its behavior under high temperatures, relevant for both industrial processes and understanding its stability. Such studies are vital for safety assessments and for optimizing conditions in industrial applications where bromoethane is used (Vin, Battin‐Leclerc, & Herbinet, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2,2-pentadeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190209 | |

| Record name | Bromoethane-(2H5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoethane-(2H5) | |

CAS RN |

3675-63-6 | |

| Record name | 2-Bromoethane-1,1,1,2,2-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3675-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoethane-(2H5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003675636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoethane-(2H5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoethane-[2H5] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

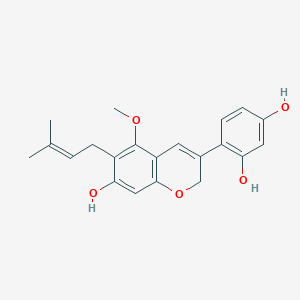

Q1: Why is bromoethane-d5 used in the synthesis of deuterated drugs like primidone-ethyl-d5 and phenobarbital-ethyl-d5?

A: Bromoethane-d5 serves as a crucial reagent for introducing the deuterated ethyl group (–CD2CD3) into the target molecules. In the synthesis described in the paper [], bromoethane-d5 reacts with diethyl phenylmalonate, ultimately leading to the incorporation of the deuterated ethyl group into the final structures of primidone-ethyl-d5 and phenobarbital-ethyl-d5. This isotopic labeling is essential for various research applications, including:

Q2: What is the significance of achieving high isotopic purity in the synthesis of these deuterated drugs?

A: The paper emphasizes achieving an isotopic purity greater than 95% for the synthesized drugs []. High isotopic purity is critical because:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)